molecular formula C19H21N5OS B14124387 N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209208-44-5

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B14124387
CAS No.: 1209208-44-5
M. Wt: 367.5 g/mol
InChI Key: FKNYFOYMWBIUHW-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic aromatic ring containing nitrogen and sulfur atoms, and a phenylpiperazine moiety, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the benzo[c][1,2,5]thiadiazole derivative with an appropriate amine or amide reagent.

    Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the phenylpiperazine is introduced to the benzo[c][1,2,5]thiadiazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For example, its acetylcholinesterase inhibitory activity is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to increased levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its specific combination of a benzo[c][1,2,5]thiadiazole core and a phenylpiperazine moiety

Properties

CAS No.

1209208-44-5

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

InChI

InChI=1S/C19H21N5OS/c25-19(15-6-7-17-18(14-15)22-26-21-17)20-8-9-23-10-12-24(13-11-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,20,25)

InChI Key

FKNYFOYMWBIUHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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